molecular formula C10H10BrN3O B13860243 [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

Cat. No.: B13860243
M. Wt: 268.11 g/mol
InChI Key: WVQYWVQDSOPFSG-UHFFFAOYSA-N
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Description

[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is a heterocyclic compound that contains a pyrazole ring substituted with an aminophenyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the aminophenyl and bromine substituents. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent bromination and amination reactions introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-aminophenyl)-4-chloro-1H-pyrazol-5-yl]methanol
  • [3-(2-aminophenyl)-4-fluoro-1H-pyrazol-5-yl]methanol
  • [3-(2-aminophenyl)-4-iodo-1H-pyrazol-5-yl]methanol

Uniqueness

Compared to similar compounds, [3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol may exhibit unique reactivity and binding properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interactions and stability, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H10BrN3O/c11-9-8(5-15)13-14-10(9)6-3-1-2-4-7(6)12/h1-4,15H,5,12H2,(H,13,14)

InChI Key

WVQYWVQDSOPFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2Br)CO)N

Origin of Product

United States

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